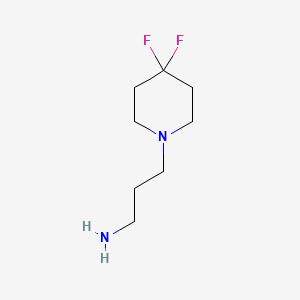

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine

CAS No.: 869493-53-8

Cat. No.: VC3417214

Molecular Formula: C8H16F2N2

Molecular Weight: 178.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869493-53-8 |

|---|---|

| Molecular Formula | C8H16F2N2 |

| Molecular Weight | 178.22 g/mol |

| IUPAC Name | 3-(4,4-difluoropiperidin-1-yl)propan-1-amine |

| Standard InChI | InChI=1S/C8H16F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-7,11H2 |

| Standard InChI Key | QFGAZHYAXWTEQI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(F)F)CCCN |

| Canonical SMILES | C1CN(CCC1(F)F)CCCN |

Introduction

Chemical Structure and Properties

Basic Information

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine (CAS No.: 869493-53-8) is characterized by the molecular formula C₈H₁₆F₂N₂ with a molecular weight of 178.22 g/mol. The compound features a piperidine ring with two fluorine atoms positioned at the 4-carbon, along with a propylamine chain attached to the nitrogen of the piperidine.

Structural Identifiers

The compound can be represented through various chemical identifiers:

| Identifier Type | Value |

|---|---|

| SMILES | C1CN(CCC1(F)F)CCCN |

| InChI | InChI=1S/C8H16F2N2/c9-8(10)3-1-5-12(7-8)6-2-4-11/h1-7,11H2 |

| InChIKey | AJTQALSITFMRTA-UHFFFAOYSA-N |

| IUPAC Name | 3-(4,4-difluoropiperidin-1-yl)propan-1-amine |

Physical Properties

While specific physical property data for this compound is limited in the available research, fluorinated compounds generally exhibit:

-

Enhanced lipophilicity compared to non-fluorinated analogs

-

Improved metabolic stability

-

Altered acid-base properties

-

Modified binding affinity to target proteins

The presence of the two fluorine atoms at the 4-position of the piperidine ring significantly influences these properties, particularly enhancing the compound's metabolic stability and membrane permeability.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4,4-difluoropiperidine with a suitable propylamine derivative under controlled conditions. Common synthetic pathways include:

Detailed Synthetic Route

A typical synthetic procedure involves:

-

Preparation of 4,4-difluoropiperidine as a starting material

-

Nucleophilic substitution reaction with a protected propylamine

-

Deprotection to yield the final primary amine

This reaction is generally facilitated by basic conditions using reagents such as sodium hydride or potassium carbonate to promote the nucleophilic substitution process.

Alternative Synthetic Strategies

Alternative approaches may include:

-

Direct alkylation of 4,4-difluoropiperidine with halogenated propylamine derivatives

-

Reductive amination reactions

-

Palladium-catalyzed coupling reactions for specialized derivatives

Biological Activity and Mechanism of Action

Structure-Activity Relationships

The specific positioning of the fluorine atoms at the 4-position of the piperidine ring contributes significantly to the compound's biological activity. This positioning differs from the 3,3-difluoro analog (3-(3,3-Difluoropiperidin-1-yl)propan-1-amine), potentially resulting in distinct pharmacological profiles .

Key structure-activity relationships observed in related compounds include:

-

The difluoro substitution pattern enhances metabolic stability by preventing oxidative metabolism at the substituted position

-

The propylamine chain provides a flexible linker that can influence binding to target proteins

-

The tertiary amine of the piperidine offers an additional point for hydrogen bonding and ionic interactions

Receptor Interactions

Research on compounds containing the 4,4-difluoropiperidine moiety suggests potential interactions with various molecular targets. For example, compounds incorporating this structural element have been studied in the context of formyl peptide receptor 2 (FPR2) agonists . In these studies, the fluorinated piperidine component has been shown to enhance both potency and metabolic stability of the parent compounds.

Applications in Drug Development

Role as a Chemical Building Block

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine serves as an important building block in medicinal chemistry for several reasons:

-

The compound provides a metabolically stable scaffold for further derivatization

-

It offers multiple functional groups (primary amine, tertiary amine) for synthetic modifications

-

The fluorine substituents create favorable pharmacokinetic properties in resulting drug candidates

Applications in Pharmaceutical Research

This compound has been utilized in the development of:

-

Compounds targeting neurological disorders through various mechanisms, including potential modulators of neuronal activity

-

Structurally diverse molecules with enhanced pharmacokinetic properties

Development of Bioactive Compounds

Similar fluorinated piperidine derivatives have been incorporated into various bioactive compounds. For example:

-

Researchers have developed pyrazolo[1,5-a]pyrimidine derivatives incorporating fluorinated piperidine moieties for potential enzyme inhibition

-

4,4-Difluoropiperidine-containing compounds have been explored for their potential as RORγ antagonists for skin conditions

-

Structurally related compounds have been investigated for their activity in anti-inflammatory pathways

Comparative Analysis with Related Compounds

Comparison with 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine

The positional isomer 3-(3,3-Difluoropiperidin-1-yl)propan-1-amine differs from the 4,4-difluoro analog in the position of the fluorine atoms on the piperidine ring . This difference likely results in:

-

Altered conformational preferences of the piperidine ring

-

Different metabolic stability profiles

-

Modified binding interactions with target proteins

-

Potentially distinct biological activities

Comparison with Other Fluorinated Derivatives

Several related fluorinated compounds have been reported in the literature:

Structure-Property Relationships

The incorporation of fluorine atoms significantly influences the compound's properties:

-

Enhanced lipophilicity compared to non-fluorinated analogs

-

Increased metabolic stability, particularly against oxidative metabolism

-

Modified acid-base properties of the piperidine nitrogen

-

Altered conformational preferences of the piperidine ring

Research Applications and Case Studies

Use in Medicinal Chemistry Research

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine has been utilized in various medicinal chemistry research programs. For example:

-

As a building block for KIF18A inhibitors designed for potential anticancer applications

-

In the development of compounds targeting inflammatory responses through FPR2 agonism

-

As a component in the synthesis of compounds with central nervous system (CNS) activity

Applications in Synthesis of Bioactive Molecules

The compound has been incorporated into various bioactive molecules, including:

-

Substituted pyridin-2-amine derivatives with potential therapeutic applications

-

Ureidopropanamide derivatives that display anti-inflammatory properties

-

Novel heterocyclic compounds with diverse pharmacological activities

Case Studies of Derived Compounds

Several studies have reported compounds derived from or incorporating the 4,4-difluoropiperidine moiety:

-

SHR168442, a RORγ antagonist containing a 4,4-difluoropiperidine moiety, demonstrated potential for treating skin conditions

-

FPR2 agonists incorporating fluorinated piperidine structures showed promising anti-inflammatory activity in microglial cells

-

Compounds designated as "(S)-11l" demonstrated both potent receptor activity and favorable blood-brain barrier permeation properties

Future Research Directions

Emerging Research Areas

Emerging areas where this compound may find applications include:

-

Development of new chemical biology tools for investigating cellular processes

-

Creation of fluorinated peptidomimetics with enhanced stability

-

Exploration in the context of precision medicine approaches targeting specific genetic or molecular profiles

Challenges and Opportunities

Several challenges and opportunities exist for future research:

-

Development of more efficient and scalable synthetic routes

-

Exploration of the compound's full pharmacological profile

-

Investigation of potential stereochemical variations and their impact on biological activity

-

Integration into drug delivery systems for targeted therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume